molecular formula C12H16ClN B2386223 (1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2044705-96-4

(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B2386223
CAS No.: 2044705-96-4
M. Wt: 209.72
InChI Key: GCFJVEPROAMAPP-HSASPSRMSA-N
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Description

“(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride” is a chemical compound with the CAS Number: 2044705-96-4 . It has a molecular weight of 209.72 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N.ClH/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11;/h1-5,10-13H,6-8H2;1H/t10-,11-,12+;/m1./s1 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been used in the synthesis of novel β-lactamase inhibitors, indicating its utility in developing antibiotics (Hunt & Zomaya, 1982).
  • It is a key component in the visible-light [2+2] photocycloaddition process, which is used to synthesize various phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes with potential biological activity (Jirásek et al., 2017).

Novel Compound Synthesis

  • The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane derivatives, enabling selective chemical addressing of nitrogen atoms in the compound, is reported (Napolitano et al., 2009).
  • The synthesis of chiral bicyclic azetidine derivatives using this compound has been explored, with applications in stereochemistry (Barrett et al., 2002).

Biological Activity and Pharmacological Research

  • The compound has been involved in the synthesis and structure-activity relationship studies of neuronal nicotinic acetylcholine receptor ligands, highlighting its relevance in neurological research (Ji et al., 2007).
  • It serves as a building block in synthesizing γ-aminobutyric acid analogues, emphasizing its potential in neuroscience and pharmacology (Petz & Wanner, 2013).

Photochemical Applications

  • The compound has been used in the development of a photochemical synthesis method for 3-azabicyclo[3.2.0]heptanes, which are considered valuable for drug discovery (Denisenko et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, following the associated precautionary statements .

Properties

IUPAC Name

(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11;/h1-5,10-13H,6-8H2;1H/t10-,11-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFJVEPROAMAPP-HSASPSRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2[C@H]1C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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